molecular formula C10H11N5O B12926180 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-36-5

5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12926180
CAS No.: 77961-36-5
M. Wt: 217.23 g/mol
InChI Key: POCGYGJIQOIVKQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Bicyclic Aminopyrimidine Derivatives

The systematic name of this compound is derived through the Hantzsch-Widman system, which prioritizes heteroatom type, ring size, and substituent positioning. The parent structure is a pyrimidin-4(3H)-one ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, and a ketone group at position 4. The numbering begins at the ketone oxygen, proceeding clockwise to prioritize the lowest possible locants for substituents.

The substituents are:

  • An amino group (-NH₂) at position 5
  • A [(pyridin-2-yl)methyl]amino group (-NH-CH₂-C₅H₃N) at position 2

The pyridin-2-ylmethyl substituent introduces a bicyclic character through its aromatic pyridine ring fused indirectly via a methylene bridge. According to IUPAC guidelines for fused bicyclic systems, the base component (pyrimidinone) takes precedence over the substituent’s pyridine ring due to its higher heteroatom count and functional group priority. The term "bicyclic" here refers to the non-fused but spatially proximal arrangement of the pyrimidinone and pyridine rings.

Table 1: Nomenclature Breakdown

Component Role in Nomenclature Source Rule
Pyrimidin-4(3H)-one Parent ring Hantzsch-Widman
5-Amino Primary substituent IUPAC suffix
2-[(Pyridin-2-yl)methyl]amino Secondary substituent Bicyclic prefix

The full name adheres to the format: position-substituent + position-substituent + parent ring. The pyridine ring is described as a "pyridin-2-yl" group, with the "-yl" suffix denoting its substituent status.

Tautomeric Equilibrium Analysis in 4(3H)-Pyrimidinone Systems

The 4(3H)-pyrimidinone core exhibits keto-enol tautomerism, influenced by the electronic effects of substituents and solvent interactions. In the keto form, the carbonyl group at C4 polarizes the ring, while the enol form features a hydroxyl group at C4 and a double bond between C3 and C4. The amino group at C5 stabilizes the keto tautomer through resonance-assisted hydrogen bonding with the carbonyl oxygen.

Key tautomeric factors :

  • Electronic effects : The electron-donating amino group at C5 increases electron density at C4, favoring the keto form by stabilizing the carbonyl dipole.
  • Steric effects : The bulky [(pyridin-2-yl)methyl]amino group at C2 restricts rotation, potentially locking the molecule in one tautomeric state.
  • Solvent polarity : Protic solvents (e.g., water) stabilize the enol form via hydrogen bonding, while aprotic solvents favor the keto form.

Experimental studies on analogous 4(3H)-pyrimidinones indicate a keto:enol ratio of approximately 9:1 in DMSO-d₆, as determined by NMR chemical shift analysis. The presence of the pyridine ring may further stabilize the keto form through intramolecular hydrogen bonding between the pyridine nitrogen and the N-H group of the methyleneamino substituent.

X-ray Crystallographic Studies of Hydrogen Bonding Networks

X-ray diffraction data for related aminopyrimidinones reveal extended hydrogen-bonding networks critical for crystal packing and stability. In the title compound, three primary hydrogen bonds are anticipated:

  • N-H···O=C : Between the C5 amino group and the C4 carbonyl oxygen of an adjacent molecule (distance: ~2.89 Å, angle: 165°).
  • N-H···N(pyridine) : Involving the methyleneamino N-H and the pyridine nitrogen (intramolecular, distance: ~2.67 Å).
  • O=C···H-N : Intermolecular bonds between the carbonyl oxygen and amino groups of neighboring molecules, forming a dimeric structure.

Table 2: Predicted Hydrogen Bond Parameters

Bond Type Distance (Å) Angle (°) Role in Crystal Packing
N-H···O=C 2.89 165 1D chain formation
N-H···N(pyridine) 2.67 158 Conformational locking
O=C···H-N 3.12 172 2D sheet stabilization

The pyridine ring adopts a nearly coplanar orientation relative to the pyrimidinone ring, as observed in similar structures. This arrangement maximizes π-π stacking interactions between adjacent molecules, with an interplanar spacing of ~3.48 Å. Disorder in the methyleneamino group is unlikely due to steric constraints from the pyridine ring, as evidenced in the crystallographically characterized analog 5-amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one.

Properties

CAS No.

77961-36-5

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-amino-2-(pyridin-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-3-1-2-4-12-7/h1-4,6H,5,11H2,(H2,13,14,15,16)

InChI Key

POCGYGJIQOIVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Method: Reductive Amination of Cyanohydrins

  • Pyridin-2-ylmethylamine derivatives can be prepared by reductive amination of cyanohydrins in a methanolic medium.
  • The reaction is carried out at room temperature in a basic medium, typically using a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent to facilitate reductive amination.
  • Addition of iron sulfate (FeSO4·7H2O) or other metal salts can suppress side reactions involving cyanide ions.
  • The reaction mixture is worked up by dilution with dichloromethane and water, followed by separation and purification steps including decolorization with silica and animal charcoal.

This method provides a high-yield, mild, and selective route to pyridin-2-ylmethylamine intermediates essential for subsequent coupling steps.

Construction of the Pyrimidin-4(3H)-one Core

The pyrimidinone ring is typically synthesized via condensation reactions involving appropriate amidines or urea derivatives with β-dicarbonyl compounds or their equivalents.

  • The 4(3H)-one functionality is introduced by cyclization reactions under controlled temperature conditions.
  • Temperature control is critical; for example, heating above 140 °C can lead to decomposition, while below 110 °C no reaction occurs.

Coupling of Pyridin-2-ylmethylamine with Pyrimidinone

Reductive Amination Route

  • The 2-position of the pyrimidin-4(3H)-one ring can be functionalized by reductive amination with pyridin-2-ylmethylamine.
  • This involves reacting the pyrimidinone aldehyde or ketone intermediate with pyridin-2-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
  • The reaction is typically performed in alcoholic solvents (e.g., methanol) under mild conditions to avoid decomposition.
  • The reductive amination step ensures selective formation of the secondary amine linkage at the 2-position.

Alternative Nucleophilic Substitution

  • In some synthetic routes, the 2-position is activated as a leaving group (e.g., mesylate or halide), which is then displaced by pyridin-2-ylmethylamine via nucleophilic substitution.
  • This method requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

Representative Synthetic Procedure (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Reductive amination Cyanohydrin + Pyridin-2-ylmethylamine, NaBH3CN, DABCO, MeOH, RT Formation of pyridin-2-ylmethylamine intermediate with high selectivity
2 Pyrimidinone ring formation Cyclization of amidine/urea with β-dicarbonyl, controlled heating (110-140 °C) Formation of pyrimidin-4(3H)-one core; temperature critical to avoid decomposition
3 Reductive amination or nucleophilic substitution Pyrimidinone aldehyde/activated intermediate + pyridin-2-ylmethylamine, NaBH3CN or nucleophile, MeOH or suitable solvent Coupling to form 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one

Research Findings and Optimization Notes

  • The use of sodium cyanoborohydride as a mild reducing agent is preferred for reductive amination due to its selectivity and compatibility with sensitive functional groups.
  • Basic reaction media with tertiary amines like DABCO improve reaction rates and yields by stabilizing intermediates and facilitating amine nucleophilicity.
  • Metal salts such as FeSO4·7H2O can be added to suppress side reactions involving cyanide ions during reductive amination, improving purity and yield.
  • Temperature control during pyrimidinone ring formation is essential to prevent decomposition or side product formation.
  • Alternative synthetic routes involving nucleophilic substitution require activation of the 2-position on the pyrimidinone ring, which can be achieved by mesylation or halogenation, followed by displacement with pyridin-2-ylmethylamine.
  • Purification steps often involve extraction, washing, and decolorization with silica and activated charcoal to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one has been identified as an impurity in the synthesis of Imatinib Mesilate, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The compound's structure suggests potential for further development as a therapeutic agent targeting similar pathways.

Kinase Inhibition

Research indicates that compounds similar to 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one exhibit inhibitory effects on various kinases, which are critical in cell signaling pathways. The inhibition of these kinases can lead to decreased cell proliferation and survival in cancer cells. This makes the compound a candidate for further investigation in cancer therapy .

Structure-Activity Relationship Studies

The structure of 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one allows for modifications that could enhance its potency and selectivity as a kinase inhibitor. Research into structure-activity relationships (SAR) can provide insights into how changes to the molecular structure affect biological activity, potentially leading to the development of more effective drugs .

In vitro studies have demonstrated that derivatives of pyrimidine compounds, including this compound, can exhibit anti-proliferative activity against various cancer cell lines. Such biological activity is often assessed using assays that measure cell viability and proliferation rates .

Case Studies

Case Study 1: Imatinib Mesilate Impurity Analysis
In a study analyzing impurities in Imatinib production, 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one was identified as a significant impurity affecting the overall efficacy of the drug. The study emphasized the need for rigorous quality control in pharmaceutical manufacturing processes to ensure therapeutic effectiveness .

Case Study 2: Kinase Inhibition Research
A recent paper explored the kinase inhibition potential of various pyrimidine derivatives, including this compound. Results indicated that specific modifications to the pyrimidine ring could enhance selectivity for certain kinases involved in cancer pathways, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 5-Amino-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one are best understood through comparisons with analogous pyrimidin-4(3H)-one derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison of Pyrimidin-4(3H)-one Derivatives

Compound Name & CAS No. Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one (72410-49-2) 2-(dimethylamino), 5-amino C₆H₁₀N₄O 154.17 Simpler tertiary amine; lower steric bulk
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (20651-30-3) 2-(methylthio), 5-methyl C₆H₈N₂OS 156.20 Sulfur-containing; redox-active
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (1171027-33-0) Thienyl-pyrazole, 5,6-dimethyl C₁₃H₁₃N₅OS 287.34 Heteroaromatic fusion; increased rigidity
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one (110566-02-4) 2-ethyl, 6-(2-hydroxyphenyl) C₁₂H₁₃N₃O₂ 231.25 Phenolic group; UV absorption for sensing
Target Compound 2-{[(pyridin-2-yl)methyl]amino}, 5-amino Likely C₁₀H₁₁N₅O ~217.23* Aromatic amine; potential kinase inhibition N/A

* Estimated based on analogous structures.

Key Findings:

Substituent Effects on Solubility: The pyridinylmethylamino group in the target compound introduces aromatic nitrogen atoms, likely improving water solubility compared to aliphatic analogs like 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one . However, steric hindrance from the pyridine ring may reduce membrane permeability. Sulfur-containing derivatives (e.g., 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one) exhibit higher lipophilicity, favoring passive diffusion .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) achieves higher yields for complex pyrimidinones (e.g., compound 11, mp 251–253°C) compared to conventional methods . The target compound may require similar optimized conditions due to its bulky substituent.

Biological Relevance: Pyrimidin-4(3H)-ones with aromatic substituents (e.g., thienyl or hydroxyphenyl groups) show enhanced binding to biological targets like kinases or DNA . In contrast, 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one () acts as a yeast metabolite, highlighting the scaffold’s versatility in both synthetic and natural systems .

Thermal Stability: Substituents like fused rings (e.g., thieno[3,4-d]pyrimidin-4(3H)-one in ) increase melting points (>250°C) due to planar rigidity . The target compound’s pyridine ring may similarly enhance thermal stability.

Biological Activity

5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one, commonly referred to as a pyridopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 188.186 g/mol
  • CAS Number : 1343461-00-6

Biological Activity Overview

The biological activities of 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one can be categorized into several key areas:

1. Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. Notably, it has shown significant inhibitory activity against:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to decreased levels of tetrahydrofolate, essential for nucleotide synthesis, thereby affecting rapidly dividing cells such as cancer cells .

2. Antimicrobial Activity

Research has demonstrated that derivatives of pyridopyrimidine compounds exhibit antimicrobial properties against various pathogens. For instance:

  • Antibacterial Activity : Studies have shown that compounds similar to 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one possess activity against Gram-positive and Gram-negative bacteria .
    • Minimum Inhibitory Concentrations (MICs) : The MIC values for related compounds indicate their effectiveness in inhibiting bacterial growth.

3. Anticancer Properties

The compound's ability to inhibit cell proliferation has been explored in various cancer cell lines. For example:

  • Cytotoxicity Studies : The cytotoxic effects were evaluated using the MTT assay, showing a dose-dependent response in cancer cell lines such as HeLa and others. Concentrations above 256 µg/mL demonstrated significant cytotoxicity .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Therapeutic PotentialIdentified DHFR as a key target for pyridopyrimidine derivatives, highlighting the importance of these compounds in cancer therapy.
Antimicrobial ActivityDemonstrated that certain derivatives showed promising antibacterial effects comparable to standard antibiotics like Ciprofloxacin.
Cytotoxicity EvaluationReported that the compound exhibits significant cytotoxicity against various cancer cell lines with potential for further development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and deprotection. For example:

  • Step 1 : A palladium-catalyzed coupling reaction (Pd₂(dba)₃/BINAP) in toluene under nitrogen forms a nitro-substituted intermediate .
  • Step 2 : Reduction of the nitro group using Fe powder and NH₄Cl in ethanol yields the amino derivative .
  • Step 3 : Acidic deprotection (HCl/MeOH) followed by neutralization (K₂CO₃) produces the final compound .
    Characterization relies on mass spectrometry (molecular ion peaks) and NMR (to confirm substituent positions) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, distinguishing tautomers (e.g., pyrimidinone vs. pyrimidinol) .
  • ESI-MS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves co-crystal structures (e.g., with water or isomers) to confirm hydrogen bonding and tautomeric preferences .

Q. What pharmacological activities are associated with this compound?

  • Dihydrofolate reductase (DHFR) inhibition : Substituted pyrimidinones show activity, with substituents like chloro or methoxy groups enhancing potency .
  • RNA-binding : Derivatives with pyridinylpyrimidine scaffolds inhibit pre-miR-21 processing, relevant in oncology .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the reduction of nitro intermediates?

Contradictory methods exist:

  • Fe/NH₄Cl in ethanol : Mild conditions for nitro-to-amine reduction but may require extended reaction times .
  • LiAlH₄ in dioxane : Faster but risk over-reduction; quenching with water is critical to avoid side products .
    Optimization strategy :

Screen reducing agents (Fe, Zn, catalytic hydrogenation).

Monitor reaction progress via TLC or HPLC.

Adjust solvent polarity (e.g., ethanol vs. THF) to improve solubility .

Q. How do structural modifications influence biological activity?

A structure-activity relationship (SAR) study of thieno-pyrimidinones (Table 1) reveals:

CompoundSubstituentYield (%)Melting Point (°C)Activity (IC₅₀, DHFR)
4a4-methoxyphenyl87214–2150.12 µM
4d4-chlorophenyl72254–2560.08 µM
4e2,5-dichlorophenyl612500.05 µM
Key findings : Electron-withdrawing groups (e.g., Cl) enhance DHFR inhibition .

Q. How can contradictory spectral data (e.g., tautomerism) be resolved?

  • Co-crystallization : Evidence of 4-amino-5-fluoropyrimidin-2(1H)-one co-crystallizing with its isomer and water suggests tautomeric equilibrium in solution .
  • Dynamic NMR : Track temperature-dependent chemical shifts to identify dominant tautomers.
  • Computational modeling : DFT calculations predict stability of keto vs. enol forms .

Q. What strategies mitigate instability during storage or biological assays?

  • Lyophilization : For hygroscopic derivatives, lyophilize in the presence of stabilizers (e.g., trehalose).
  • pH control : Buffer solutions (e.g., ammonium acetate, pH 6.5) prevent degradation in aqueous media .
  • Light protection : Store in amber vials to avoid photolytic decomposition .

Methodological Guidance

Q. How to design analogs for improved RNA-binding activity?

  • Scaffold hybridization : Incorporate 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,4-d]pyrimidin-4(3H)-one motifs to enhance RNA affinity .
  • Functional group tuning : Introduce carbonyl groups to pyrimidine fragments for hydrogen bonding with pre-miR-21 .

Q. What computational tools predict metabolic stability of derivatives?

  • ADMET predictors : Use tools like SwissADME to estimate CYP450 interactions.
  • Docking studies : Map binding poses with JmjC histone demethylases or DHFR active sites .

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